![molecular formula C7H4ClN3O2 B1427297 4-氯-5-硝基-1H-吡咯并[2,3-b]吡啶 CAS No. 1245645-97-9](/img/structure/B1427297.png)
4-氯-5-硝基-1H-吡咯并[2,3-b]吡啶
描述
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4ClN3O2 . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3. For instance, compound 4h exhibited potent FGFR inhibitory activity . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction . The electronic structure of the title compound has been calculated by density functional theory (DFT) at the BLYP level .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a related compound was reported to be a yellow solid with a melting point of 287–288 °C .科学研究应用
Application in Cancer Research
- Scientific Field : Cancer Research .
- Summary of the Application : This compound has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
- Methods of Application : The compound was used as a base structure to create a series of 1H-pyrrolo[2,3-b]pyridine derivatives. These derivatives were then tested for their inhibitory activity against FGFR1, 2, and 3 .
- Results or Outcomes : Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25 and 712 nM for FGFR1–4, respectively. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Application in Diabetes Research
- Scientific Field : Diabetes Research .
- Summary of the Application : Pyrrolo[2,3-d]pyrimidine-based analogues, which include “4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine”, were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme, a potential treatment for diabetes .
- Methods of Application : The compound was used in the synthesis of novel pyrrolo[2,3-d]pyrimidine-based analogues. These analogues were then tested for their inhibitory activity against the α-amylase enzyme .
- Results or Outcomes : In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC50 values in the 0.252–0.281 mM range .
Application in Hepatocellular Carcinoma Research
- Scientific Field : Hepatocellular Carcinoma Research .
- Summary of the Application : This compound has been used in the development of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells .
- Methods of Application : The compound was used as a base structure to create a series of 1H-pyrrolo[2,3-b]pyridine derivatives. These derivatives were then tested for their inhibitory activity against FGFR4 .
- Results or Outcomes : The research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
Application in Apoptosis Research
- Scientific Field : Apoptosis Research .
- Summary of the Application : Pyrrolo[2,3-d]pyrimidine derivatives, which include “4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine”, were designed, synthesized, and evaluated for their ability to induce apoptosis in cancer cells .
- Methods of Application : The compound was used in the synthesis of novel pyrrolo[2,3-d]pyrimidine-based analogues. These analogues were then tested for their ability to induce apoptosis in cancer cells .
- Results or Outcomes : Compounds 14a and 14b caused cell cycle arrest at the G1/S phase in MCF7. Compounds 16b and 18b induced the apoptotic death of MCF7 cells .
Application in Cdc7 Kinase Inhibitors Research
- Scientific Field : Cdc7 Kinase Inhibitors Research .
- Summary of the Application : This compound is a reagent used in the synthesis of Cdc7 kinase inhibitors used as a novel cancer therapy .
- Methods of Application : The compound was used in the synthesis of Cdc7 kinase inhibitors .
- Results or Outcomes : The synthesized Cdc7 kinase inhibitors have been used as a novel cancer therapy .
Application in 4-Anilinoquinazolines Research
- Scientific Field : 4-Anilinoquinazolines Research .
- Summary of the Application : This compound is an intermediate in the synthesis of 4-anilinoquinazolines as potential anticancer agents .
- Methods of Application : The compound was used in the synthesis of 4-anilinoquinazolines .
- Results or Outcomes : The synthesized 4-anilinoquinazolines have shown potential as anticancer agents .
安全和危害
属性
IUPAC Name |
4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-4-1-2-9-7(4)10-3-5(6)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFUUJSVPQZPIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729393 | |
| Record name | 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1245645-97-9 | |
| Record name | 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

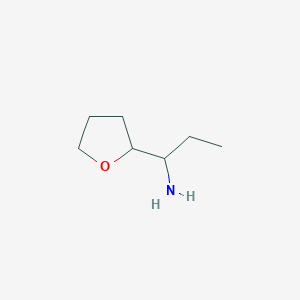
![2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B1427215.png)
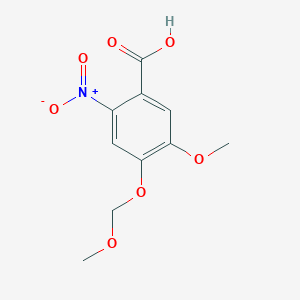
![Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate](/img/structure/B1427217.png)
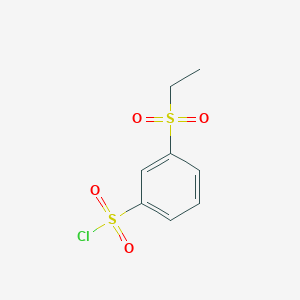
![N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B1427221.png)
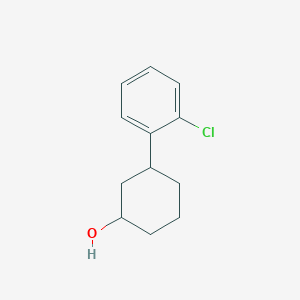
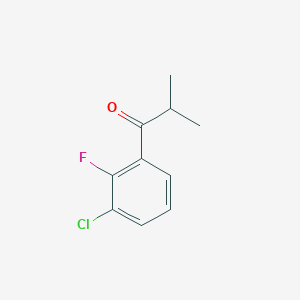
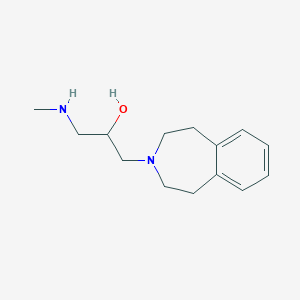
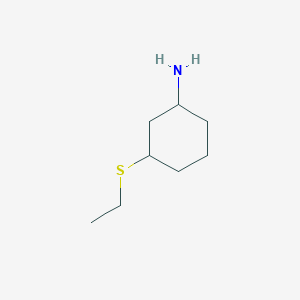
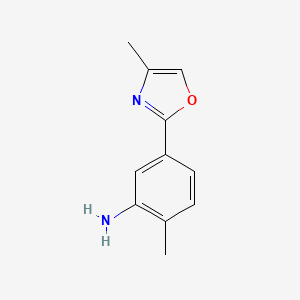

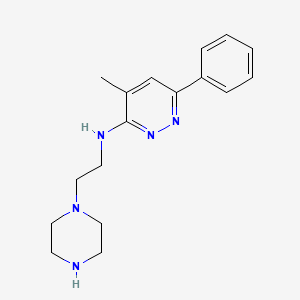
![[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B1427237.png)